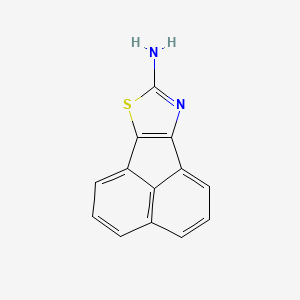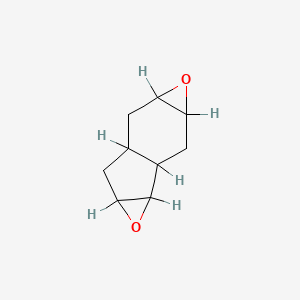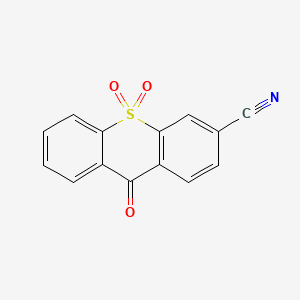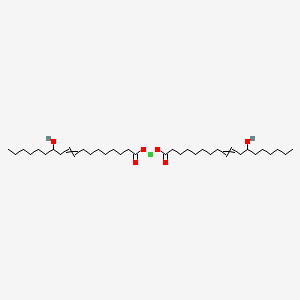
1,2-シクロペンタンジオン
説明
1,2-Cyclopentanedione is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Cyclopentanedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Cyclopentanedione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
質量分析
1,2-シクロペンタンジオン: は、その分子量と構造を研究するために質量分析で使用されます。 米国国立標準技術研究所(NIST)は、この化合物の詳細な質量スペクトルを提供しており、これはさまざまなサンプル中のこの化合物を同定および定量するために不可欠です .
メタロセンの合成
この化合物は、さまざまなメタロセンに変換される1,2-二置換シクロペンタジエンの合成において重要な役割を果たします . これらのメタロセンは、その高い化学的不活性と安定性のために、有機変換における触媒として使用されます .
遷移金属化合物の配位子
シクロペンタジエニル: および1,2-シクロペンタンジオンから誘導される置換シクロペンタジエニルアニオンは、遷移金属化合物の重要な配位子クラスです。 それらは、安定で化学的に不活性な堅牢な金属錯体を生成するために使用され、触媒用途に適しています .
スルフェン酸タンパク質の化学プローブ
関連化合物である1,3-シクロペンタンジオンは、スルフェン酸タンパク質を選択的に標識するための化学プローブの合成に使用されてきました。 この用途は、これらのタンパク質がさまざまな生物学的プロセスにおいて果たす役割を理解するために不可欠です .
パーヒドロアズレンおよびPGB 1アナログの合成
この化合物は、パーヒドロアズレンおよびPGB 1アナログの合成のための汎用性の高い試薬です。 これらの化合物は、医薬品化学および創薬において潜在的な用途があります .
アルキル化反応
別の誘導体である2-メチルシクロペンタン-1,3-ジオンは、さまざまな有機化合物を合成するためのアルキル化反応で使用されます。 たとえば、香料化学において重要な化合物である(±)-α-クパレノンを合成するために使用されてきました .
作用機序
1,2-Cyclopentanedione, also known as cyclopentane-1,2-dione, is an organic compound with the formula (CH2)3(CO)2 . This compound is one of two isomeric cyclopentanediones, the other being 1,3-cyclopentanedione .
Mode of Action
It’s known that the enol form of 1,2-cyclopentanedione is predicted to be about 1-3 kcal/mol more stable than the diketo form . This suggests that the compound may undergo keto-enol tautomerization, a chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol .
Biochemical Pathways
The compound’s potential to undergo keto-enol tautomerization suggests it could interact with biochemical pathways involving ketone or aldehyde intermediates .
Result of Action
It’s known that the compound can exist in two forms: an enol form and a diketo form . The equilibrium between these two forms could potentially influence the compound’s interactions with biological molecules.
Action Environment
The action of 1,2-Cyclopentanedione could potentially be influenced by various environmental factors such as pH and temperature, which can affect the equilibrium between its enol and diketo forms . .
生化学分析
Biochemical Properties
1,2-Cyclopentanedione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its role as a potential inhibitor of certain enzymes. For instance, 1,2-Cyclopentanedione has been shown to interact with peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism . This interaction suggests that 1,2-Cyclopentanedione may influence metabolic pathways by modulating the activity of PPARγ.
Cellular Effects
The effects of 1,2-Cyclopentanedione on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 1,2-Cyclopentanedione can affect the expression of genes involved in oxidative stress responses and metabolic regulation. Additionally, it has been reported to impact cell signaling pathways related to inflammation and apoptosis, thereby influencing cell survival and function . These effects highlight the potential of 1,2-Cyclopentanedione as a modulator of cellular processes.
Molecular Mechanism
At the molecular level, 1,2-Cyclopentanedione exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules such as enzymes and receptors. For instance, the compound’s interaction with PPARγ involves binding to the receptor’s ligand-binding domain, leading to changes in gene expression . Additionally, 1,2-Cyclopentanedione may act as an enzyme inhibitor, affecting the catalytic activity of enzymes involved in metabolic pathways. These molecular interactions underscore the compound’s potential as a biochemical modulator.
Temporal Effects in Laboratory Settings
The stability and degradation of 1,2-Cyclopentanedione in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air may lead to gradual degradation, affecting its efficacy in biochemical assays. Long-term studies in vitro and in vivo have indicated that 1,2-Cyclopentanedione can exert sustained effects on cellular processes, including gene expression and metabolic regulation .
Dosage Effects in Animal Models
The effects of 1,2-Cyclopentanedione vary with different dosages in animal models. At low doses, the compound has been observed to modulate metabolic pathways without causing significant toxicity . At higher doses, 1,2-Cyclopentanedione may induce adverse effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in experimental studies to balance efficacy and safety.
Metabolic Pathways
1,2-Cyclopentanedione is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its role in the regulation of glucose and lipid metabolism through its interaction with PPARγ . Additionally, the compound may influence the tricarboxylic acid cycle and glycolysis by modulating enzyme activities involved in these pathways. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1,2-Cyclopentanedione within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 1,2-Cyclopentanedione can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and efficacy in biochemical assays.
Subcellular Localization
The subcellular localization of 1,2-Cyclopentanedione is critical for its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct 1,2-Cyclopentanedione to specific organelles. Understanding the subcellular distribution of the compound is essential for elucidating its role in cellular processes and biochemical reactions.
特性
IUPAC Name |
cyclopentane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-4-2-1-3-5(4)7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIISBNCSMVCNIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952490 | |
| Record name | 1,2-Cyclopentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3008-40-0 | |
| Record name | 1,2-Cyclopentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3008-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclopentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-](/img/structure/B1606074.png)
![Propanamide, N-[3-[bis[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1606075.png)

![4-[(3-Carboxy-4-oxonaphthalen-1-ylidene)-phenylmethyl]-1-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1606077.png)
![5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one](/img/structure/B1606080.png)

